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Introduction

Polybromo-1 (PBRML1), also known as BAF180, is a key subunit of the PBAF (Polybromo-
associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the
SWI/SNF family. PBRML1 plays a critical role in regulating chromatin structure and gene
expression through the recognition of acetylated histones by its six bromodomains. Its frequent
mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores
its importance as a tumor suppressor and a potential therapeutic target.[1] Understanding the
intricate network of protein-protein interactions involving PBRM1 is crucial for elucidating its
function in both normal physiology and disease.

These application notes provide a comprehensive guide with detailed protocols for
investigating PBRML1 protein-protein interactions, tailored for researchers in academia and
industry.

Key PBRM1 Interactions and Signaling Pathways

PBRML1 functions as a scaffold within the PBAF complex, mediating interactions with core
subunits and targeting the complex to specific genomic loci. The PBAF complex, in turn,
modulates gene expression programs that influence cell proliferation, differentiation, and DNA
repair.
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PBAF Complex Core Subunits: PBRML1 is an integral component of the PBAF complex, which
includes the ATPase subunits SMARCA4 (BRG1) or SMARCAZ2 (BRM), ARID2, and BRD7.[2]
The integrity of this complex is crucial for its chromatin remodeling activity. Loss of PBRM1 can
lead to altered PBAF complex composition and aberrant targeting to genomic loci.[3]

Interaction with Histones: PBRML1's six bromodomains recognize acetylated lysine residues on
histone tails, with a particular affinity for acetylated Histone H3 Lysine 14 (H3K14ac).[4] This
interaction is critical for tethering the PBAF complex to chromatin and is often disrupted by
cancer-associated mutations.

Role in NF-kB Signaling: Emerging evidence indicates a functional link between PBRM1 and
the NF-kB signaling pathway. PBRML1 deficiency has been shown to result in the redistribution
of PBAF complexes to NF-kB target genes, leading to the activation of this pro-tumorigenic
pathway.[3][5] This involves the modulation of RELA (p65) occupancy at specific genomic sites.

[6]

Diagram: PBRM1 in the PBAF Complex and NF-kB
Signaling
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Caption: PBRML1's central role in the PBAF complex and its influence on NF-kB signaling.

Quantitative Data on PBRM1 Interactions

The following tables summarize key quantitative data for PBRML1 protein-protein and protein-

histone interactions. This data is essential for designing experiments and for the development

of targeted therapeutics.
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Table 1: PBRM1 Bromodomain Binding Affinities for Acetylated Histone Peptides

PBRM1 Interacting Dissociation

. . Method Reference
Domain(s) Peptide Constant (Kd)
Full-length ) o

H3K14ac Peptide Pulldown  Strong Binding [4]
PBRM1
Isothermal
Bromodomain 2 o
H3K14ac Titration 2.5 uM [4]
(BD2) _
Calorimetry (ITC)
) Isothermal
Bromodomains o
v 45 H3K14ac Titration 0.2 uM [4]
n Calorimetry (ITC)
Bromodomain 4 » o
H3K14ac Not specified Weak Binding [4]
(BDA4)
Bromodomain 5 N o
H3K14ac Not specified Weak Binding [4]

(BD5)

Table 2: Composition of the Endogenous PBAF Complex
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. Alternative ] Method of
Subunit Function o
Name(s) Identification
Histone binding, Mass Spectrometry,
PBRM1 BAF180, PB1 )
complex scaffolding Co-IP
ATPase, chromatin Mass Spectrometry,
SMARCA4 BRG1 i ]
remodeling engine Co-IP
DNA binding, complex  Mass Spectrometry,
ARID2 BAF200 -
stability Co-IP
Transcriptional Mass Spectrometry,
BRD7 ]
regulation Co-IP
Core subunit, tumor Mass Spectrometry,
SMARCB1 BAF47, INI1, SNF5
suppressor Co-IP
) Mass Spectrometry,
SMARCC1/2 BAF155/170 Core subunit
Co-IP
) Mass Spectrometry,
SMARCD1/2/3 BAF60a/b/c Core subunit
Co-IP
) Mass Spectrometry,
SMARCE1 BAF57 Core subunit
Co-IP
) ) Mass Spectrometry,
ACTL6A/B BAF53a/b Actin-related protein

Co-IP

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are starting
points and may require optimization based on specific cell types and experimental goals.

Protocol 1: Co-Immunoprecipitation (Co-IP) of PBRM1
from Nuclear Extracts

This protocol is designed to isolate PBRM1 and its interacting partners from the nuclear
fraction of cells.
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Materials:

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Nuclear extraction buffer [e.g., 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM
EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail]

e Co-IP buffer [e.g., 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and
protease inhibitor cocktail]

e Anti-PBRML1 antibody (and isotype control IgG)

e Protein A/G magnetic beads

o SDS-PAGE and Western blotting reagents

Procedure:

o Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and
wash with ice-cold PBS.

o Nuclear Extraction:

[¢]

Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.

o Lyse the cells using a Dounce homogenizer.

o Centrifuge to pellet the nuclei.

o Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with
intermittent vortexing to lyse the nuclei.

o Centrifuge at high speed to pellet the chromatin and collect the supernatant containing the
nuclear extract.[5][7]

o Pre-clearing: Add protein A/G magnetic beads to the nuclear extract and incubate to reduce
non-specific binding.
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e Immunoprecipitation:

o Incubate the pre-cleared nuclear extract with an anti-PBRM1 antibody or control IgG
overnight at 4°C with gentle rotation.

o Add protein A/G magnetic beads and incubate for an additional 1-2 hours.
e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.
o Wash the beads multiple times with Co-IP buffer to remove non-specific binders.
o Elution and Analysis:
o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Analyze the eluates by SDS-PAGE and Western blotting using antibodies against PBRM1
and suspected interacting partners (e.g., SMARCA4, ARID2, RELA).

Diagram: Co-Immunoprecipitation Workflow
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Caption: A streamlined workflow for Co-Immunoprecipitation of PBRML1.
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Protocol 2: Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to identify binary protein-protein interactions.
Materials:

e Yeast strains (e.g., AH109, Y2HGold)

o Bait (0GBKT7) and prey (pGADT7) vectors

o cDNA library

e Yeast transformation reagents

o Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:

» Bait Construction: Clone the PBRM1 domain of interest (e.g., a specific bromodomain or the
C-terminal region) into the bait vector (e.g., pGBKT7-PBRM1).

 Bait Validation: Transform the bait plasmid into a suitable yeast strain and test for auto-
activation and toxicity on selective media.

e Library Screening:
o Co-transform the validated bait plasmid and a prey cDNA library into the yeast strain.

o Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-
Leu) to select for cells containing both plasmids.

o Replica-plate the resulting colonies onto higher stringency selective media (SD/-Trp/-Leu/-
His/-Ade) to screen for positive interactions.

« ldentification of Positive Clones:
o Isolate prey plasmids from positive yeast colonies.

o Sequence the prey plasmids to identify the interacting proteins.
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» Validation: Re-transform the identified prey plasmid with the original bait plasmid and an
empty bait vector to confirm the specific interaction.

Protocol 3: Chromatin Immunoprecipitation (ChlIP)

ChIP is used to identify the genomic regions where PBRML1 is bound.

Materials:

Formaldehyde (for cross-linking)

e Glycine (to quench cross-linking)

o Cell lysis and nuclear lysis buffers

e Sonication equipment

e Anti-PBRM1 antibody (and isotype control IgG)

e Protein A/G magnetic beads

o Wash buffers of increasing stringency

o Elution buffer

¢ RNase A and Proteinase K

o DNA purification kit

» (PCR or sequencing reagents

Procedure:

e Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the
reaction with glycine.[8]

e Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of
200-1000 bp by sonication.[8]
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e Immunoprecipitation:
o Incubate the sheared chromatin with an anti-PBRM1 antibody or control IgG overnight.
o Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

o Washing: Wash the beads extensively with buffers of increasing stringency to remove non-
specifically bound chromatin.

o Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by heating.

o DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

e Analysis: Analyze the purified DNA by gPCR using primers for specific target genes or by
high-throughput sequencing (ChIP-seq) for genome-wide analysis.[1]

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to measure the thermodynamic parameters of binding
interactions.

Materials:

» Purified PBRML1 protein (or domain) and interacting partner
e |ITC instrument

 Dialysis buffer

Procedure:

e Sample Preparation:

o Dialyze both protein samples extensively against the same buffer to minimize buffer
mismatch effects.[9]

o Determine the accurate concentrations of both proteins.
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e ITC Experiment:

o Load one protein into the sample cell and the other into the titration syringe. A common
setup is to have the protein with lower concentration in the cell.

o Perform a series of small injections of the syringe protein into the sample cell while
monitoring the heat change.

e Data Analysis:
o Integrate the heat change peaks to generate a binding isotherm.

o Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd),
stoichiometry (n), and enthalpy (AH) of the interaction.[10][11]

Protocol 5: Surface Plasmon Resonance (SPR)

SPR is a label-free technigue for real-time monitoring of biomolecular interactions.

Materials:

SPR instrument and sensor chips (e.g., CM5, SA)

Purified PBRML protein (or domain) and interacting partner

Running buffer

Immobilization and regeneration buffers
Procedure:

e Ligand Immobilization: Covalently immobilize one of the interacting partners (the ligand) onto
the sensor chip surface.[2][12]

« Analyte Injection: Inject a series of concentrations of the other interacting partner (the
analyte) over the sensor chip surface.

» Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-
time, which is proportional to the amount of bound analyte.
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¢ Kinetic Analysis:
o Measure the association (kon) and dissociation (koff) rates from the sensorgram.

o Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants
(koff/kon).[12]

Diagram: General Workflow for Quantitative
Interaction Analysis
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Caption: Workflow for quantitative analysis of PBRML1 interactions using ITC and SPR.

Conclusion
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The study of PBRML1 protein-protein interactions is a rapidly evolving field with significant
implications for cancer biology and drug development. The protocols and data presented in
these application notes provide a robust framework for researchers to investigate the complex
molecular interactions of PBRM1. A multi-faceted approach, combining qualitative methods like
Co-IP and Y2H with quantitative techniques such as ITC and SPR, will be instrumental in
unraveling the intricate roles of PBRM1 and in the identification of novel therapeutic strategies
targeting the PBAF complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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